molecular formula C16H17ClO3 B11155625 2-chloro-3-(propan-2-yloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-(propan-2-yloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11155625
M. Wt: 292.75 g/mol
InChI Key: LGJCMWPCKHUKOJ-UHFFFAOYSA-N
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Description

2-chloro-3-(propan-2-yloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of chromen-6-one derivatives This compound is characterized by its unique structure, which includes a chloro group, a propan-2-yloxy group, and a tetrahydrobenzo[c]chromen-6-one core

Preparation Methods

The synthesis of 2-chloro-3-(propan-2-yloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromen-6-one core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro group: This step involves chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the propan-2-yloxy group: This is typically done through an etherification reaction using propan-2-ol and a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2-chloro-3-(propan-2-yloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .

Scientific Research Applications

2-chloro-3-(propan-2-yloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-chloro-3-(propan-2-yloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 2-chloro-3-(propan-2-yloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one include other chromen-6-one derivatives with different substituents. These compounds may have varying biological activities and chemical properties.

Properties

Molecular Formula

C16H17ClO3

Molecular Weight

292.75 g/mol

IUPAC Name

2-chloro-3-propan-2-yloxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C16H17ClO3/c1-9(2)19-15-8-14-12(7-13(15)17)10-5-3-4-6-11(10)16(18)20-14/h7-9H,3-6H2,1-2H3

InChI Key

LGJCMWPCKHUKOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

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